molecular formula C23H17N3 B14634215 2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile CAS No. 55817-66-8

2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B14634215
CAS No.: 55817-66-8
M. Wt: 335.4 g/mol
InChI Key: OWSPYYIAKHSPQA-UHFFFAOYSA-N
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Description

2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a pyrrole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple phenyl groups and a nitrile group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile typically involves the condensation of benzoin, substituted amines, and concentrated hydrochloric acid in toluene under reflux conditions. The reaction mixture is heated for several hours, followed by cooling to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile

Comparison: 2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of three phenyl groups, which enhance its steric and electronic properties compared to similar compounds.

Properties

CAS No.

55817-66-8

Molecular Formula

C23H17N3

Molecular Weight

335.4 g/mol

IUPAC Name

2-amino-1,4,5-triphenylpyrrole-3-carbonitrile

InChI

InChI=1S/C23H17N3/c24-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)26(23(20)25)19-14-8-3-9-15-19/h1-15H,25H2

InChI Key

OWSPYYIAKHSPQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=C2C#N)N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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